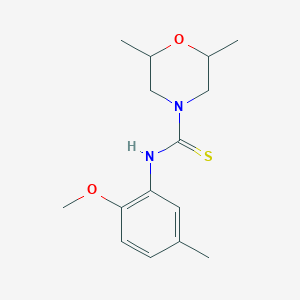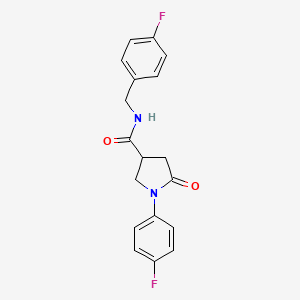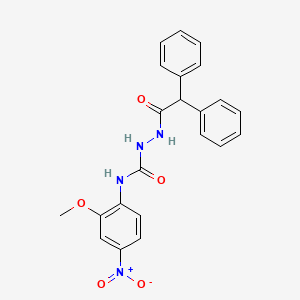
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide
説明
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide, also known as MMMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antitumor, antiviral, and antibacterial properties.
作用機序
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide is not fully understood. However, it is believed that N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide exerts its biological activities by inhibiting the activity of various enzymes, including ribonucleotide reductase, which is involved in DNA synthesis, and histone deacetylase, which is involved in gene expression.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, and modulation of immune response. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the major advantages of using N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to have low toxicity, making it a safe compound to use in lab experiments.
However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to be unstable in the presence of light and oxygen, which can limit its shelf life.
将来の方向性
There are several future directions for N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide research. One potential direction is the development of N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide-based therapeutics for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide and to identify its molecular targets. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide in vivo.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and viral infections. In cancer research, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to induce apoptosis, which is a programmed cell death, in cancer cells.
In Alzheimer's disease research, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. Furthermore, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to improve cognitive function in animal models of Alzheimer's disease.
In viral infections research, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and dengue virus. Additionally, N-(2-methoxy-5-methylphenyl)-2,6-dimethyl-4-morpholinecarbothioamide has been found to enhance the antiviral activity of other drugs.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,6-dimethylmorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-10-5-6-14(18-4)13(7-10)16-15(20)17-8-11(2)19-12(3)9-17/h5-7,11-12H,8-9H2,1-4H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGJRYASQMMAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823772 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(2,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorobenzyl)hydrazinecarbothioamide](/img/structure/B4127658.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B4127667.png)

![N-(3,5-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4127677.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(3-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4127687.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-ethoxyphenol](/img/structure/B4127688.png)
![methyl 2-({[(4-methyl-1-piperazinyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4127695.png)
![1-(2-pyridinylmethyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4127703.png)

![2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4127719.png)
![N-(3,4-dichlorophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4127720.png)
![2-(4-sec-butylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4127732.png)
![2-[7-(2-cyclohexylethyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]nicotinamide](/img/structure/B4127737.png)